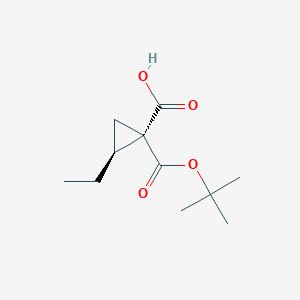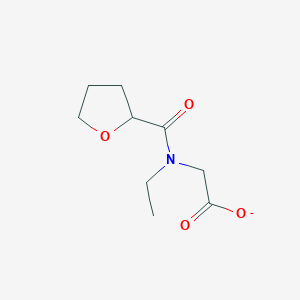
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoromethylsulfanyl groups attached to an ethyl chain, which is further connected to a dimethylammonium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of dimethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity standards for commercial applications.
化学反応の分析
Types of Reactions
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the trifluoromethylsulfanyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chloride moiety, where nucleophiles like hydroxide ions or amines replace the chloride ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved products with reduced sulfur groups
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
作用機序
The mechanism of action of Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, leading to alterations in their structure and function. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- Dimethyl-bis-(2-chloromethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-bromomethylsulfanyl-ethyl)-ammonium chloride
- Dimethyl-bis-(2-iodomethylsulfanyl-ethyl)-ammonium chloride
Uniqueness
Dimethyl-bis-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is unique due to the presence of trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C8H14ClF6NS2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
dimethyl-bis[2-(trifluoromethylsulfanyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C8H14F6NS2.ClH/c1-15(2,3-5-16-7(9,10)11)4-6-17-8(12,13)14;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
WHZRLYRBUURBBE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCSC(F)(F)F)CCSC(F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)


![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)





